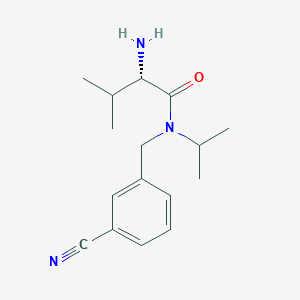

(S)-2-Amino-N-(3-cyano-benzyl)-N-isopropyl-3-methyl-butyramide

Description

(S)-2-Amino-N-(3-cyano-benzyl)-N-isopropyl-3-methyl-butyramide is a chiral amide derivative featuring a stereospecific (S)-configured amino group, a 3-cyano-benzyl substituent, and branched alkyl groups (isopropyl and methyl).

Key structural attributes include:

- Chiral center: The (S)-configuration at the α-amino position, critical for enantioselective interactions.

- Branched alkyl chains: The isopropyl and methyl groups contribute to steric bulk, influencing solubility and receptor-binding kinetics.

Properties

IUPAC Name |

(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c1-11(2)15(18)16(20)19(12(3)4)10-14-7-5-6-13(8-14)9-17/h5-8,11-12,15H,10,18H2,1-4H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDFHGPNQOPMIS-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC(=CC=C1)C#N)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)C#N)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-cyano-benzyl)-N-isopropyl-3-methyl-butyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 3-cyanobenzyl bromide from 3-cyanobenzyl alcohol.

Amidation Reaction: The 3-cyanobenzyl bromide is then reacted with an appropriate amine, such as isopropylamine, under basic conditions to form the intermediate amide.

Chiral Resolution: The intermediate is subjected to chiral resolution to obtain the (S)-enantiomer.

Final Coupling: The (S)-enantiomer is then coupled with 3-methylbutyric acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-cyano-benzyl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The benzyl position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

(S)-2-Amino-N-(3-cyano-benzyl)-N-isopropyl-3-methyl-butyramide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Studies: Used in research to understand its interaction with biological macromolecules and its effects on cellular processes.

Chemical Biology: Employed as a probe to study biochemical pathways and mechanisms.

Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-cyano-benzyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and effect on target proteins are essential to elucidate its mechanism of action .

Comparison with Similar Compounds

Halogen-Substituted Analogs

- (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide (CAS 1307652-56-7) Molecular formula: C₁₅H₂₂Cl₂N₂O Molecular weight: 317.25 g/mol Key differences: Replaces the cyano group with two chlorine atoms at positions 3 and 4 on the benzyl ring.

- (S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-3-methyl-butyramide (CAS 1354011-77-0) Molecular formula: C₁₅H₂₃BrN₂O Molecular weight: 327.26 g/mol Key differences: Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in hydrophobic binding pockets, but its higher molecular weight could reduce solubility .

Electron-Withdrawing vs. Electron-Donating Groups

- (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide (CAS 1021425-59-1) Molecular formula: C₁₅H₂₁N₃O Molecular weight: 259.34 g/mol Key differences: Retains the cyano group but replaces isopropyl with ethyl.

Alkyl Group Modifications

- (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-isopropyl-3-methyl-butyramide (CAS 1354000-15-9) Molecular formula: C₂₂H₃₄N₃O Molecular weight: 345.53 g/mol Key differences: Incorporates a piperidine ring linked to the benzyl group. The rigid, cyclic structure may confer conformational restraint, affecting target selectivity .

Stereochemical Variations

- (S)-2-Amino-N-((S)-1-benzylpyrrolidin-2-ylmethyl)-N-isopropyl-3-methylbutyramide InChIKey: QEQQXPRIGNCKOS-SFHVURJKSA-N Key differences: Additional stereocenter in the pyrrolidinyl group introduces complexity in chiral recognition, which could be advantageous for asymmetric catalysis or enantioselective inhibition .

Physicochemical Properties

| Compound (CAS) | Molecular Weight (g/mol) | logP* | Melting Point (°C) | Optical Rotation ([α]D) |

|---|---|---|---|---|

| Target (CAS not provided) | ~259.34 | ~1.8 | Not reported | Not reported |

| 1307652-56-7 (Cl-substituted) | 317.25 | ~2.5 | Not reported | Not reported |

| 1354011-77-0 (Br-substituted) | 327.26 | ~2.7 | Not reported | Not reported |

| 1021425-59-1 (ethyl variant) | 259.34 | ~1.5 | Not reported | Not reported |

*Estimated using substituent contribution methods.

Biological Activity

(S)-2-Amino-N-(3-cyano-benzyl)-N-isopropyl-3-methyl-butyramide, with the chemical formula C16H23N3O and a molecular weight of approximately 273.37 g/mol, is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound features a unique structure that includes:

- Amino group : Contributing to its biological interactions.

- Cyano-benzyl moiety : Enhancing its lipophilicity and potential receptor interactions.

- Isopropyl and methyl groups : Affecting its steric properties and binding affinity.

The biological activity of this compound is hypothesized to involve:

- Enzyme inhibition : The compound may interact with specific enzymes or receptors, potentially inhibiting their activity.

- Receptor binding : Its structural components allow for interaction with various biological targets, which may lead to therapeutic effects.

Anticonvulsant Activity

Research has indicated that derivatives of amino acid compounds similar to this compound exhibit anticonvulsant properties. For instance:

- Case Study : A study on related compounds demonstrated significant anticonvulsant activity in animal models, with effective doses (ED50) ranging from 13 to 21 mg/kg, surpassing traditional medications like phenobarbital (ED50 = 22 mg/kg) .

Anticancer Activity

The compound's potential as an anticancer agent is supported by:

- In vitro studies : Similar compounds have shown promise against various cancer cell lines. For example, N-benzyl amides derived from salinomycin exhibited potent activity against drug-resistant cancer cells .

- Mechanism : The interaction of the cyano group with cellular pathways may inhibit tumor growth and proliferation.

Antibacterial Activity

There is emerging evidence suggesting antibacterial properties:

- Research Findings : Compounds structurally related to this compound have been shown to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.